molecular formula C11H15N B1630574 (S)-3-Phenylpiperidine CAS No. 59349-71-2

(S)-3-Phenylpiperidine

Cat. No. B1630574
CAS RN: 59349-71-2
M. Wt: 161.24 g/mol
InChI Key: NZYBILDYPCVNMU-LLVKDONJSA-N
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Description

-(S)-3-Phenylpiperidine (S-3-PP) is a chiral piperidine derivative that has been studied for its potential applications in a variety of scientific fields. It is a non-aromatic compound with a molecular formula of C10H15N and a molecular weight of 149.24 g/mol. S-3-PP is an important building block for the synthesis of a wide range of compounds and has been used in the development of drugs, pesticides, and other pharmaceuticals.

Scientific Research Applications

Drug Metabolism

  • Summary of the Application : (S)-3-Phenylpiperidine, specifically a substituted variant known as (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride [(−)-OSU6162], is used in the study of drug metabolism. It is metabolized in human liver microsomes .
  • Methods of Application : The compound is incubated with human liver microsomes. The N-depropylation of (−)-OSU6162 in human hepatic microsomes is mediated by multiple cytochrome P450 (P450) enzymes, particularly CYP2D6 .
  • Results or Outcomes : The study found that (−)-OSU6162 is metabolized by several P450 enzymes and that CYP2D6 accounts for the majority of the observed P450 N-depropylase activity in vitro .

Neuropharmacology

  • Summary of the Application : (S)-3-Phenylpiperidine, specifically (−)-OSU6162, is a weak dopamine D2 receptor modulator that has potential for the treatment of levodopa (l-DOPA)-induced dyskinesias in patients with Parkinson’s disease .
  • Methods of Application : The effects of (−)-OSU6162 on PET measurements of [11C]SCH23390 and [11C]raclopride binding in primate brains were studied .
  • Results or Outcomes : The study provided evidence for tone-dependent normalization of striatal dopaminergic activity .

Animal Behavior Studies

  • Summary of the Application : (S)-3-Phenylpiperidine is used in animal studies to investigate the effects of dopamine on locomotor activity .
  • Methods of Application : The drug is administered to animals and their locomotor activity is observed and recorded .
  • Results or Outcomes : The studies have shown promising results in understanding the role of dopamine in locomotor activity .

Depression Treatment Research

  • Summary of the Application : (S)-3-Phenylpiperidine has been shown to have inhibitory properties on 5-HT receptors and has been shown to be a 5-HT agonist at the human liver receptor. It may have potential as a pharmacological treatment for depression .
  • Methods of Application : The compound’s effects on 5-HT receptors are studied using various experimental models .
  • Results or Outcomes : The studies suggest that (S)-3-Phenylpiperidine could potentially be used in the treatment of depression .

Antipsychotic Research

  • Summary of the Application : The substituted (S)-3-phenylpiperidine (−)-OSU6162 reduces apomorphine- and amphetamine-induced behaviour in Cebus apella monkeys .
  • Methods of Application : The effects of (−)-OSU6162 on (−)-apomorphine and d-amphetamine-induced behaviours in EPS sensitised Cebus apella monkeys were investigated .
  • Results or Outcomes : The study shows that (−)-OSU6162 can inhibit (−)-apomorphine-induced behaviours in non-human primates at doses that do not cause EPS .

PET Measurements in Subhuman Primates

  • Summary of the Application : (S)-3-Phenylpiperidine, specifically (−)-OSU6162, has been used in studies involving PET measurements in subhuman primates .
  • Methods of Application : The compound’s effects on PET measurements were studied in subhuman primates .
  • Results or Outcomes : The study provided evidence for tone-dependent normalization of striatal dopaminergic activity .

properties

IUPAC Name

(3S)-3-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYBILDYPCVNMU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208096
Record name (S)-3-Phenylpiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Phenylpiperidine

CAS RN

59349-71-2
Record name (3S)-3-Phenylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59349-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Phenylpiperidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-Phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-phenylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Pyridine and 2-methylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 3-phenylpyridine (8.0 g, 51.5 mmol), PtO2 (0.8 g), 234 mL of H2O, and 16 mL of concentrated HCl was hydrogenated in a Parr shaker at room temperature for 24 hours. The mixture was filtered, and the filtrate was cooled to 0° C. and was basified with 10N NaOH solution. The mixture was extracted (4×) with CH2Cl2. The combined organic layers were washed with saturated NaCl solution, dried (MgSO4), filtered, and concentrated in vacuo to afford the title compound (7.5 g ) as a clear oil. 1H NMR (300 MHz, CDCl3) δ 1.62 (t, 2H), 1.80 (m, 1H), 2.01 (m, 1H), 2.67 (m, 3H), 3.05-3.23 (m, 2H), 7.20 (d, 2H), 7.29 (t, 3H). MS (DCl/NH3) m/e 162 (M+H)+.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
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Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Name
Quantity
234 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Phenylpiperidine
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(S)-3-Phenylpiperidine
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(S)-3-Phenylpiperidine
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(S)-3-Phenylpiperidine
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Reactant of Route 6
(S)-3-Phenylpiperidine

Citations

For This Compound
82
Citations
J Tedroff, R Torstenson, P Hartvig, C Sonesson… - Synapse, 1998 - Wiley Online Library
(−)‐OSU6162 is a substituted (S)‐3‐phenylpiperidine derivative which exhibits some affinity to the dopamine D 2 receptor family. In vivo, the compound displays a unique normalizing …
Number of citations: 46 onlinelibrary.wiley.com
LC Wienkers, MA Wynalda - Drug metabolism and disposition, 2002 - ASPET
(S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride [(−)-OSU6162] is a weak dopamine D2 receptor modulator that possesses potential for the treatment of levodopa (l-…
Number of citations: 12 dmd.aspetjournals.org
A Ekesbo, R Torstenson, P Hartvig, A Carlsson… - …, 1999 - Elsevier
The substituted (S)-3-phenylpiperidine (−)-OSU6162 belongs to a novel class of functional modulators of dopaminergic systems. In vivo, (−)-OSU6162 has a unique stabilising profile on …
Number of citations: 32 www.sciencedirect.com
M Brandt-Christensen, MB Andersen… - Journal of neural …, 2006 - Springer
Low affinity dopamine (DA) D2 antagonists such as the substituted (S)-3-phenylpiperidine (−)-OSU6162 have been proposed to be putative antipsychotic agents not endowed with …
Number of citations: 13 link.springer.com
ED Mock, I Kotsogianni, WPF Driever… - Journal of Medicinal …, 2020 - ACS Publications
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is regarded as the main enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive …
Number of citations: 8 pubs.acs.org
G Bettoni, C Franchini, F Morlacchi… - The Journal of …, 1976 - ACS Publications
In the course of our previous work on the determination of the absolute configuration of cyclic amines, we correlated (R)-{—)-3-methylpiperidine (lb,= 2) with (R)-(—)-2-methylglutaric …
Number of citations: 37 pubs.acs.org
S Yamazaki, LN Toth, ML Black, JN Duncan - Drug metabolism and …, 2004 - ASPET
The purpose of this study is to investigate reliable prediction methods for in vivo pharmacokinetics and the likelihood of drug interactions with several cytochrome P450 inhibitors in …
Number of citations: 8 dmd.aspetjournals.org
S Yamazaki, LN Toth, E Kimoto, J Bower… - Drug metabolism and …, 2009 - ASPET
The primary objective of this study was to demonstrate the use of stable isotope (SI)-labeled compound as an approach for pharmacokinetic analysis such as fraction absorbed, hepatic …
Number of citations: 4 dmd.aspetjournals.org
S Natesan, KA Svensson, GE Reckless… - … of Pharmacology and …, 2006 - ASPET
“Dopamine stabilizers” are a new class of compounds that have the ability to reverse both hypo- as well as hyperdopaminergia in vivo. This class, exemplified by the phenylpiperidines (…
Number of citations: 103 jpet.aspetjournals.org
AH Tahar, A Ekesbo, L Grégoire, E Bangassoro… - European journal of …, 2001 - Elsevier
(S)-(−)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine ((−)-OSU6162) is a phenylpiperidine derivative which exhibits low affinity to the dopamine D 2 receptor in vitro. However, in vivo, …
Number of citations: 33 www.sciencedirect.com

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